Somatostatin is a cyclic peptide hormone primarily known for its inhibitory effects on various endocrine and exocrine secretions. [] It is found in the hypothalamus, pancreas, gastrointestinal tract, and other regions of the central nervous system. [, , , ] Somatostatin acts as a neurotransmitter and neuromodulator, playing a crucial role in regulating physiological processes like hormone secretion, cell proliferation, and neurotransmission. [, , , ] In scientific research, somatostatin is widely used as a tool to investigate these processes and explore its therapeutic potential in various diseases, particularly endocrine tumors. [, , ]
Future Directions
Developing more selective SSTR agonists: Targeting specific SSTR subtypes could lead to more effective therapies with fewer side effects. [, ]
Exploring novel therapeutic applications: Research on somatostatin's role in various physiological processes could unveil its therapeutic potential in other diseases like inflammatory conditions and neurodegenerative disorders. []
Understanding the role of antisomatostatin antibodies: Further research on the role of these antibodies in various diseases could lead to novel diagnostic and therapeutic strategies. []
Related Compounds
Octreotide
Compound Description: Octreotide is a synthetic octapeptide and a potent, long-acting somatostatin analog. It exhibits a high affinity for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5) [, , , , ]. Due to its prolonged half-life (3-4 hours) compared to native somatostatin, it is widely used in clinical practice []. Octreotide effectively inhibits the secretion of various hormones and peptides from neuroendocrine cells, including growth hormone in acromegaly, and bioactive substances involved in the carcinoid syndrome [, ].
Relevance: Octreotide's structural similarity to somatostatin enables it to bind to somatostatin receptors, particularly SSTR2 and SSTR5, mimicking the inhibitory effects of somatostatin on hormone secretion and cell proliferation [, , , , , , ]. This shared mechanism makes octreotide a valuable therapeutic agent in conditions where somatostatin signaling is dysregulated or needs modulation.
Lanreotide
Compound Description: Lanreotide, similar to octreotide, is a synthetic octapeptide analog of somatostatin [, , ]. It shares a similar receptor binding profile with octreotide, demonstrating a high affinity for SSTR2 and SSTR5 [, ]. Lanreotide is also a long-acting analog, permitting monthly administration []. Clinically, it finds application in treating acromegaly and various functioning neuroendocrine tumors [, ].
Relevance: Lanreotide's structure closely resembles somatostatin, allowing it to bind to somatostatin receptors, primarily SSTR2 and SSTR5, and exert comparable inhibitory effects on hormone release and cellular proliferation [, , , , ]. This similarity in structure and function makes lanreotide a valuable alternative to octreotide in managing conditions responsive to somatostatin analogs.
Vapreotide
Compound Description: Vapreotide is another octapeptide analog of somatostatin, structurally resembling both octreotide and lanreotide []. It exhibits a binding preference for SSTR2 and SSTR5, similar to the other analogs [].
Relevance: Vapreotide's resemblance to somatostatin in structure and its affinity for SSTR2 and SSTR5 suggest that it likely shares the inhibitory effects on hormone secretion observed with other somatostatin analogs []. This similarity highlights vapreotide as another potential therapeutic agent that acts on the somatostatin system.
Compound Description: [Ala2,D-Trp8,D-Cys14]-Somatostatin is a synthetic analog of somatostatin []. In acromegalic patients, this analog demonstrated a more pronounced suppression of arginine-stimulated growth hormone release compared to native somatostatin []. Interestingly, it exhibited weaker inhibitory effects on insulin and glucagon release than native somatostatin [].
Compound Description: L-5F-Trp8-Somatostatin is a synthetic somatostatin analog that shares a similar pharmacological profile with [Ala2,D-Trp8,D-Cys14]-Somatostatin []. It potently inhibits arginine-stimulated growth hormone release in acromegalic patients while having a less pronounced effect on insulin and glucagon secretion compared to native somatostatin [].
Relevance: The development of L-5F-Trp8-Somatostatin further reinforces the concept of designing somatostatin analogs with improved selectivity for specific therapeutic targets []. The ability to separate growth hormone suppression from effects on insulin and glucagon secretion is potentially valuable in treating conditions like acromegaly without significantly disrupting glucose homeostasis.
Compound Description: [111In-DTPA]-Octreotide is a radiolabeled form of octreotide used for diagnostic imaging []. The attachment of 111In, a gamma-emitter, allows for the visualization and localization of somatostatin receptor-expressing tumors using single-photon emission computed tomography (SPECT) [].
Relevance: This radiolabeled analog demonstrates the utility of somatostatin analogs in diagnostic imaging []. By exploiting the overexpression of somatostatin receptors in certain tumors, clinicians can visualize and monitor tumor growth and response to therapy.
Compound Description: [90Y-DOTATOC] represents another radiolabeled form of octreotide, but with therapeutic applications []. The 90Y radioisotope is a beta-emitter, delivering targeted radiation to tumors expressing somatostatin receptors []. This compound is being investigated for peptide receptor radionuclide therapy (PRRT) in various neuroendocrine tumors [].
Relevance: [90Y-DOTATOC] exemplifies the potential of somatostatin analogs in targeted cancer therapy []. By selectively delivering radiation to tumor cells, PRRT aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues.
Compound Description: [90Y-DOTA]-Lanreotide is a radiolabeled form of lanreotide, similar in principle to [90Y-DOTATOC] []. The attachment of 90Y allows this analog to be used in PRRT, specifically targeting tumors with high expressions of somatostatin receptors [].
Relevance: Similar to [90Y-DOTATOC], [90Y-DOTA]-Lanreotide highlights the versatility of somatostatin analogs as platforms for developing targeted radiotherapeutics []. The use of different somatostatin analogs in PRRT may offer advantages depending on the tumor type and receptor expression profile.
Compound Description: [177Lu-DOTA, Tyr3]octreotate is a radiolabeled somatostatin analog that incorporates the radioisotope 177Lu []. 177Lu is advantageous in PRRT as it emits both beta particles (for therapeutic effect) and gamma rays (for imaging) [].
Relevance: The dual-emission properties of [177Lu-DOTA, Tyr3]octreotate underscore the potential of somatostatin analogs in developing theranostic agents, combining therapeutic and diagnostic capabilities within a single compound []. This approach allows for personalized medicine, where treatment can be tailored based on the imaging findings.
Somatostatin-14
Compound Description: Somatostatin-14 is a naturally occurring, cyclic tetradecapeptide hormone that acts as the primary endogenous ligand for somatostatin receptors [, , , ]. It exhibits a broad range of physiological effects, primarily through inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon []. It exerts its biological actions through binding to five different G protein-coupled somatostatin receptor subtypes (SSTR1-5) [, , ].
Relevance: Somatostatin-14 is the naturally occurring form of somatostatin, and all other mentioned compounds are synthetic analogs designed to mimic or enhance its biological activity [, , , , ]. Understanding the structure and function of somatostatin-14 is crucial for appreciating the rationale behind developing analogs with improved pharmacokinetic properties and receptor selectivity.
Compound Description: Des-Ala1-somatostatin is a derivative of somatostatin lacking the N-terminal Alanine residue []. It is found in the pigeon pancreas and is thought to be a degradation product of pancreatic somatostatin [].
Relevance: The presence of Des-Ala1-somatostatin in biological tissues suggests that the N-terminal Alanine residue of somatostatin may not be essential for all its biological activities or might influence its susceptibility to enzymatic degradation [].
Cyclo-somatostatin
Compound Description: Cyclo-somatostatin is a cyclic analog of somatostatin that acts as a somatostatin receptor antagonist []. It binds to somatostatin receptors but does not activate them, thereby blocking the effects of endogenous somatostatin [].
Relevance: Cyclo-somatostatin is a valuable tool for investigating the physiological roles of somatostatin and its receptors []. By blocking somatostatin signaling, researchers can elucidate its involvement in various physiological processes.
Source
Somatostatin was first isolated from the hypothalamus in 1973. It exists in two primary forms: somatostatin-14, which consists of 14 amino acids, and somatostatin-28, which has 28 amino acids. These forms are derived from a common precursor protein through post-translational modifications. In humans, somatostatin is synthesized in the delta cells of the pancreas and in the gastrointestinal tract's enteroendocrine cells, where it regulates digestive processes.
Classification
Somatostatin belongs to a class of peptides known as neuropeptides. It is classified based on its function as an inhibitory hormone that counteracts the effects of other hormones such as growth hormone and insulin. Additionally, somatostatin can be categorized into different analogs based on variations in its amino acid sequence, which can modify its biological activity and receptor binding properties.
Synthesis Analysis
Methods
The synthesis of somatostatin can be achieved through various methods, primarily solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield. A notable method involves using 2-chlorotrityl resin as the solid support and employing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.
Technical Details
Solid-Phase Peptide Synthesis: The process begins with anchoring the first amino acid to the resin. Subsequent amino acids are added one at a time, with each addition involving deprotection and coupling steps.
Cleavage and Purification: After the complete peptide chain is assembled, it is cleaved from the resin using trifluoroacetic acid mixed with other reagents to remove side-chain protecting groups. The crude product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Molecular Structure Analysis
Structure
Somatostatin has a unique molecular structure characterized by a cyclic conformation due to disulfide bonds between cysteine residues. The specific arrangement of its 14 or 28 amino acids contributes to its biological activity.
Data
Molecular Weight: Somatostatin-14 has a molecular weight of approximately 1638 Da.
Amino Acid Sequence: The sequence for somatostatin-14 is Cys-Tyr-Phe-Thr-Ser-Pro-Lys-Thr-Cys-Trp-Lys-Val-Leu-Gly.
Cyclic Structure: The presence of disulfide bridges between cysteine residues stabilizes its structure, which is crucial for receptor binding.
Chemical Reactions Analysis
Reactions
Somatostatin undergoes various biochemical reactions that are essential for its function:
Binding to Receptors: Somatostatin binds to five known receptor subtypes (sst1-sst5), initiating intracellular signaling pathways that inhibit hormone release.
Metabolism: The peptide is metabolized by peptidases in circulation, leading to shorter fragments that may retain some biological activity.
Technical Details
The binding affinity and efficacy of somatostatin analogs can be modified by altering specific amino acids within its structure. For example, substitutions can enhance stability or receptor selectivity.
Mechanism of Action
Process
Somatostatin exerts its effects primarily through binding to specific receptors on target cells. This binding activates G-protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels within cells. This results in reduced secretion of various hormones such as growth hormone and insulin.
Data
Research indicates that somatostatin can reduce growth hormone release by approximately 50% when administered at physiological concentrations. Its inhibitory effects extend to other hormones like glucagon and gastrin, showcasing its broad regulatory role in endocrine functions.
Physical and Chemical Properties Analysis
Physical Properties
State: Somatostatin is a solid at room temperature but typically exists as a solution when dissolved in appropriate solvents.
Solubility: It is soluble in water and polar organic solvents but insoluble in non-polar solvents.
Chemical Properties
Stability: Somatostatin is sensitive to heat and acidic conditions; thus, it requires careful handling during synthesis and storage.
Reactivity: The peptide can participate in various chemical reactions typical for peptides, including hydrolysis and oxidation.
Relevant data indicate that proper storage conditions (e.g., -20°C) can maintain its stability over extended periods.
Applications
Scientific Uses
Somatostatin has significant applications in both research and clinical settings:
Endocrine Research: It serves as a model for studying hormone regulation mechanisms.
Clinical Applications: Somatostatin analogs are used therapeutically to manage conditions such as acromegaly, neuroendocrine tumors, and gastrointestinal disorders due to their ability to inhibit excessive hormone secretion.
Diagnostic Tools: Radiolabeled somatostatin analogs are utilized in imaging techniques for detecting tumors expressing somatostatin receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Somatostatin-14 is a natural cyclic peptide hormone derived from the preprohormone, somatostatin. It is a somatostatin (SST) receptor agonist that binds to SST1, SST2, SST3, SST4, and SST5 (IC50s = 0.22, 0.10, 0.28, 1.23, and 0.30 nM, respectively, in CCL39 cells expressing human recombinant receptors). It inhibits cAMP accumulation induced by forskolin in CCL39 cells expressing human recombinant SST1, SST2, SST3, SST4, and SST5 (EC50s = 6.16, 4.37, 17.38, 2.95, and 4.67 nM, respectively). Somatostatin-14 inhibits the release of growth hormone, prolactin, thyrotropin, glucagon, and insulin, as well as other signaling molecules. Somatostatin-14 is a natural cyclic peptide hormone derived from the preprohormone, full-length somatostatin. Somatostatin-28, which includes somatostatin-14 plus another fourteen amino acids, is also formed from the parent protein. Both forms have similar biological activities but differ in their potency. Somatostatin-14 inhibits the release of growth hormone, prolactin, thyrotropin, glucagon, and insulin, as well as other signaling molecules.
XG-102, a TAT-coupled dextrogyre peptide inhibiting the c-Jun N-terminal kinase, was shown efficient in the treatment of experimental uveitis. Research show that XG-102 peptide has potential for treating intraocular inflammation.
Natamycin is a macrolide antibiotic that has formula C33H47NO13, produced by several Streptomyces species including Streptomyces natalensis. It exhibits broad spectrum antifungal activity and used in eye drops, and as a food preservative, and also as a postharvest biofungicide for citrus and other fruit crops. It has a role as an antimicrobial food preservative, a bacterial metabolite, an apoptosis inducer, an ophthalmology drug and an antifungal agrochemical. It is an antibiotic antifungal drug, a macrolide antibiotic, a polyene antibiotic, an epoxide, a dicarboxylic acid monoester and a monosaccharide derivative. Natamycin is a polyene amphoteric macrolide antibiotic with antifungal properties. Natamycin exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, natamycin is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect. Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
(-)-anisomycin is an antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system. It has a role as an antiparasitic agent, a DNA synthesis inhibitor, a protein synthesis inhibitor, an antineoplastic agent, an antimicrobial agent, a bacterial metabolite and an anticoronaviral agent. It is a monohydroxypyrrolidine and an organonitrogen heterocyclic antibiotic. Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis. Anisomycin is a natural product found in Streptomyces hygrospinosus and Streptomyces with data available. An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.
Micafungin is a cyclic hexapeptide echinocandin antibiotic which exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall. It is used as the sodium salt for the treatment of invasive candidiasis, and of aspergillosis in patients who are intolerant of other therapy. It has a role as an antiinfective agent. It is an echinocandin and an antibiotic antifungal drug. Micafungin is an antifungal drug. It belongs to the antifungal class of compounds known as echinocandins and exerts its effect by inhibiting the synthesis of 1,3-beta-D-glucan, an integral component of the fungal cell wall. Micafungin is an Echinocandin Antifungal. Micafungin is a semi-synthetic echinocandin derived from a natural product of the fungus Coleophama empedri with potent antifungal activity. Micafungin, like other cyclic lipopeptides, noncompetitively inhibits the fungal specific enzyme 1,3-beta-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. Inhibition of this enzyme weakens of the cell wall, thereby leading to osmotic lysis and eventually, fungal cell death. A cyclic lipo-hexapeptide echinocandin antifungal agent that is used for the treatment and prevention of CANDIDIASIS. See also: Micafungin Sodium (has salt form).
FR901379 is an echinocandin-like antifungal lipopeptide. It is active against C. albicans, C. krusei, C. tropicalis, C. utilis, A. fumigatus, and A. niger fungi (IC50s = <0.003-1.9 µg/ml). FR901379 is protective against C. albicans infection in mice (ED50 = 1.1 mg/kg). It also reduces the number of pulmonary cysts and trophozoites in a mouse model of P. carinii infection. FR 901379 is an impurity of Micafungin, a lipopeptide compound that acts as an antifungal agent with activity against Aspergillus and Candida species.